Deoxy miroestrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

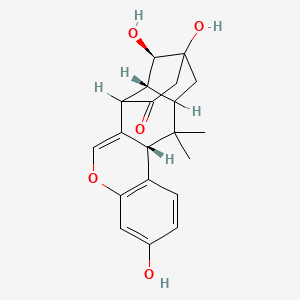

Structure

3D Structure

Properties

IUPAC Name |

(3S,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-19(2)12-6-20(24)7-13(22)15(16(12)18(20)23)11-8-25-14-5-9(21)3-4-10(14)17(11)19/h3-5,8,12,15-18,21,23-24H,6-7H2,1-2H3/t12?,15?,16-,17-,18-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKZPXFWTQSDET-BCEKBLTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3(CC(=O)C(C2C3O)C4=COC5=C(C41)C=CC(=C5)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2C3=C(C=C(C=C3)O)OC=C2C4[C@H]5C1CC([C@@H]5O)(CC4=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261963-67-1 | |

| Record name | Deoxymiroestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261963671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Deoxy Miroestrol: A Technical Guide to its Discovery, Isolation, and Characterization from Pueraria mirifica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxy miroestrol (B191886), a potent phytoestrogen found in the tuberous root of Pueraria mirifica, has garnered significant interest in the scientific community for its remarkable estrogenic activity, which surpasses that of many other known phytoestrogens. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of deoxy miroestrol. It details the evolution of understanding from miroestrol to this compound as the true parent compound, outlines various extraction and purification methodologies, and presents key analytical techniques for its quantification. Furthermore, this document explores the biological activity of this compound, focusing on its interaction with estrogen receptors and the subsequent signaling pathways. Quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized through diagrams to facilitate a comprehensive understanding of this promising natural compound.

Introduction

Pueraria mirifica, a plant native to Thailand and Myanmar, has a long history of use in traditional medicine for its rejuvenating properties.[1] Scientific investigation into its chemical constituents has led to the discovery of a class of potent phytoestrogens, with this compound being one of the most significant.[2] Initially, the primary active compound was identified as miroestrol; however, subsequent research revealed that this compound is likely the actual native compound in the plant, with miroestrol being an artifact of oxidation during the isolation process.[2] The structural similarity of this compound to estradiol, the primary human estrogen, is believed to be the basis for its potent estrogenic effects.[3] This guide aims to provide a comprehensive technical resource for researchers and professionals working on the development of drugs and other therapeutic agents based on this unique phytoestrogen.

Chemical Profile of Pueraria mirifica

The tuberous roots of Pueraria mirifica contain a diverse array of phytoestrogens, which can be broadly categorized into three main groups: isoflavonoids, coumestans, and chromenes.[4]

-

Isoflavonoids: This group includes compounds such as puerarin, daidzin, daidzein, genistin, and genistein, which are also commonly found in other legumes like soybeans.[5]

-

Coumestans: Coumestrol and its derivatives are another class of phytoestrogens present in the plant.[4]

-

Chromenes: This group includes the most potent phytoestrogens found in Pueraria mirifica, namely this compound and its oxidized form, miroestrol.[4]

It is the presence of this compound that distinguishes Pueraria mirifica from many other phytoestrogen-containing plants and is largely responsible for its high estrogenic activity.[5]

Discovery and Significance of this compound

The journey to understanding the primary active component of Pueraria mirifica has been an iterative process. Miroestrol was the first chromene isolated from this plant and was initially credited with its potent estrogenic effects. However, further research, employing bioassay-guided purification, led to the isolation of a new, even more potent phytoestrogen: this compound.[2] It was discovered that this compound readily oxidizes to miroestrol, especially when exposed to air during the extraction and purification process.[2] This has led to the widely accepted hypothesis that this compound is the true parent compound in the plant, and that miroestrol is largely an artifact of the isolation procedure.[2]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Pueraria mirifica is a challenging process due to its presence in trace amounts and its susceptibility to oxidation.[5] Several methods have been developed, ranging from traditional chromatographic techniques to more advanced immunoaffinity-based separations.

General Extraction and Chromatographic Purification

A general approach to the isolation of this compound involves solvent extraction followed by multi-step chromatographic purification. The following is a representative protocol based on established methods for miroestrol and deoxymiroestrol (B1240681) isolation.

4.1.1. Extraction

-

Drying and Pulverization: The tuberous roots of Pueraria mirifica are sliced, air-dried, and then pulverized into a fine powder.

-

Solvent Extraction: The powdered root material is subjected to extraction with a suitable organic solvent. 95% ethanol (B145695) has been shown to be effective for extracting a high content of phytoestrogens, including this compound.[6] Reflux extraction is a common method to enhance efficiency.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

4.1.2. Chromatographic Purification

-

Initial Column Chromatography: The crude extract is subjected to column chromatography, often using silica (B1680970) gel. A gradient elution system with solvents of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient) is used to separate the compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Preparative HPLC: Fractions enriched with this compound are pooled and further purified by preparative HPLC. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The elution can be isocratic or a gradient. Detection is commonly performed using a UV detector.

-

Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent, such as methanol, to obtain a pure crystalline product.

Immunoaffinity Chromatography

A highly selective method for the purification of this compound involves immunoaffinity chromatography (IAC).[5] This technique utilizes antibodies that specifically bind to this compound and miroestrol.

-

Antibody Production: Monoclonal or polyclonal antibodies with high affinity and specificity for this compound are produced.

-

Immunoaffinity Column Preparation: The specific antibodies are immobilized on a solid support matrix, such as agarose (B213101) beads, and packed into a column.

-

Sample Loading and Elution: The crude extract of Pueraria mirifica is passed through the immunoaffinity column. This compound and other structurally similar compounds are selectively retained by the antibodies. After washing the column to remove unbound compounds, the bound phytoestrogens are eluted using a change in pH or ionic strength.

This method offers a significant advantage in terms of specificity and can yield highly purified this compound in a single step.

Quantitative Analysis

Accurate quantification of this compound in plant material and derived products is crucial for standardization and quality control. Several analytical techniques have been developed for this purpose.

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |

| HPLC-UV | 780 ng/mL | 1560 ng/mL | - | [7][8] |

| LC-MS/MS | 4.17 ng/mL (for miroestrol) | 12.50 ng/mL (for miroestrol) | 86.9 - 108.9 | [7] |

| ELISA (Polyclonal Antibody) | - | - | 98.07 - 106.33 | [6] |

| ELISA (Fab Antibody) | 30.80 ng/mL | 31.25 ng/mL | 99.77 - 101.61 | [8][9] |

Table 1: Comparison of Analytical Methods for this compound Quantification.

Yield of this compound

The yield of this compound from Pueraria mirifica can vary significantly depending on the extraction and purification methods employed, as well as the age and source of the plant material.

| Method | Starting Material | Yield | Reference |

| Immunoaffinity Chromatography (Fab-based IAC) | P. mirifica root extract | 2.24 µg per 2 mL of resin | [2][5] |

| 95% Ethanol Extraction followed by re-extraction with 10% aqueous ethanol | P. mirifica root cortex | >90% of this compound distributed into the soluble extract | [6] |

Table 2: Reported Yields of this compound from Pueraria mirifica.

Structural Characterization

The structure of this compound has been elucidated using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition. Fragmentation patterns in MS/MS experiments help to confirm the structure.

Biological Activity and Signaling Pathways

This compound is a potent phytoestrogen that exerts its biological effects primarily through the estrogen receptor (ER) signaling pathway.[10]

Estrogen Receptor Binding

This compound has been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[10] Its binding affinity is significant, though generally less than that of estradiol. In a comparative study, the relative binding affinity of this compound to the estrogen receptor was found to be greater than that of miroestrol and genistein.[10]

Estrogen Receptor Signaling Pathway

Upon binding to the estrogen receptor in the cytoplasm, this compound induces a conformational change in the receptor, leading to its dimerization. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to a cellular response.

Caption: Estrogen receptor signaling pathway activated by this compound.

Downstream Effects

The activation of the estrogen receptor signaling pathway by this compound leads to various downstream effects. One notable effect is the regulation of genes involved in sex hormone synthesis. Studies have shown that this compound can suppress the expression of key enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), and cytochrome P450 17A1 (CYP17).[1] Additionally, this compound has been observed to induce the expression of CYP2B9 and suppress the expression of CYP1A2 in hepatic tissues.[11]

Caption: Generalized workflow for immunoaffinity chromatography of this compound.

Conclusion

This compound stands out as a highly potent phytoestrogen from Pueraria mirifica with significant potential for therapeutic applications. Its discovery has corrected a long-standing misconception about the primary active compound in this plant. While its isolation and purification present challenges due to its low abundance and instability, advanced techniques like immunoaffinity chromatography offer promising solutions for obtaining high-purity this compound. Further research into its precise mechanisms of action and the full spectrum of its downstream targets will be crucial for the development of novel drugs and therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to advance the scientific understanding and application of this remarkable natural compound.

References

- 1. Down regulation of gene related sex hormone synthesis pathway in mouse testes by miroestrol and deoxymiroestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sanyoonoda.elsevierpure.com [sanyoonoda.elsevierpure.com]

- 3. NMR Tables [chemdata.r.umn.edu]

- 4. dric.nrct.go.th [dric.nrct.go.th]

- 5. Immunoaffinity separation of miroestrol and deoxymiroestrol from Pueraria candollei var. mirifica (Airy Shaw & Suvat.) Niyomdham using fragment antigen-binding antibody produced via Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bimodal action of miroestrol and deoxymiroestrol, phytoestrogens from Pueraria candollei var. mirifica, on hepatic CYP2B9 and CYP1A2 expressions and antilipid peroxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Proposed Deoxymiroestrol Biosynthetic Pathway

An In-depth Technical Guide to the Deoxy Miroestrol (B191886) Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of deoxymiroestrol (B1240681), a potent phytoestrogen found in Pueraria candollei var. mirifica. The document details the proposed enzymatic steps, presents quantitative data on metabolite accumulation and gene expression, outlines detailed experimental protocols for pathway elucidation, and visualizes key pathways and workflows.

Deoxymiroestrol is a chromene-type phytoestrogen with significant estrogenic activity, making it a compound of interest for pharmaceutical and nutraceutical applications. Its biosynthesis is unique to Pueraria candollei var. mirifica (also known as Pueraria mirifica) and is believed to branch off from the well-established isoflavonoid (B1168493) pathway[1][2]. The proposed pathway begins with the general phenylpropanoid pathway, proceeds through the isoflavonoid intermediate daidzein (B1669772), and then enters a specialized chromene biosynthesis route.

The initial steps are shared with general flavonoid and isoflavonoid biosynthesis, starting from the amino acid phenylalanine. Key enzymes in this upstream pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Monooxygenase (C4H), Coumarate-CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Isoflavone (B191592) Synthase (IFS), leading to the formation of the isoflavone daidzein[1][3].

The committed step towards deoxymiroestrol is the hydroxylation of daidzein. A specific cytochrome P450 enzyme, PmCYP81E63 , has been identified and functionally characterized as an isoflavone 2'-hydroxylase, which catalyzes the conversion of daidzein to 2'-hydroxydaidzein[4]. The proposed pathway suggests a subsequent hydroxylation to form 2',5'-dihydroxydaidzein, although the enzyme for this step has not yet been identified. This intermediate is then thought to undergo reduction by an isoflavone reductase (IFR) and subsequent prenylation by a prenyltransferase (PT) to form deoxymiroestrol[1][3]. It is important to note that miroestrol, another potent phytoestrogen often isolated from P. mirifica, is likely an oxidative artifact of deoxymiroestrol formed during the extraction process[5].

Quantitative Data

Quantitative analysis of metabolites and gene expression provides crucial insights into the pathway's dynamics and regulation. The accumulation of deoxymiroestrol and its precursors varies significantly across different plant tissues, and gene expression levels often correlate with metabolite concentrations.

Metabolite Concentrations

The tuberous root, particularly the root bark or cortex, is the primary site of deoxymiroestrol and isoflavonoid accumulation in P. candollei[1][6]. The concentrations of key compounds from various studies are summarized below.

Table 1: Concentration of Deoxymiroestrol and Related Phytoestrogens in Pueraria candollei

| Compound | Plant Material/Extract | Concentration | Method | Reference |

|---|---|---|---|---|

| Deoxymiroestrol | 95% Ethanolic Extract (Tuber) | 0.397 mg/g extract | icELISA | [7][8] |

| Miroestrol | 95% Ethanolic Extract (Tuber) | 1.581 mg/g extract | icELISA | [7][8] |

| Daidzein | 95% Ethanolic Extract (Tuber) | 1.886 mg/g extract | HPLC | [7][8] |

| Genistein | 95% Ethanolic Extract (Tuber) | 0.437 mg/g extract | HPLC | [7][8] |

| Puerarin | 95% Ethanolic Extract (Tuber) | 5.012 mg/g extract | HPLC | [7][8] |

| Deoxymiroestrol | Cell Suspension Culture | 78.7 - 116 µg/g DW | HPLC | [9] |

| Deoxymiroestrol | Cell Culture (Bioreactor) | 976 µg/g DW | HPLC | [9] |

| Deoxymiroestrol | Commercial Products | 0.154 - 10.998 µg/g DW | ELISA | [10] |

| (+)-7-O-Methylisomiroestrol | Root Bark | 2.1–6.5 × 10⁻³% (w/w) | NMR/MS |[11] |

Gene Expression Analysis

Transcriptome analysis has been instrumental in identifying candidate genes involved in the deoxymiroestrol pathway. The expression of these genes is often highest in tissues where the final products accumulate. Quantitative real-time PCR (qRT-PCR) has been used to validate the expression patterns of key biosynthetic genes.

Table 2: Relative Expression of Biosynthetic Genes in Pueraria candollei Calli under Different Light Conditions

| Gene | Red LED (Fold Change) | Blue LED (Fold Change) | White LED (Fold Change) | Dark (Fold Change) |

|---|---|---|---|---|

| CHS | 2.5* | 1.5 | 1.2 | 0.8 |

| IFS | 3.0* | 1.8 | 1.1 | 0.7 |

| HID | 0.5# | 0.6 | 0.8 | 1.1 |

| IFR | 2.8* | 1.7 | 1.3 | 0.9 |

| CYP81E | 3.5* | 2.1 | 1.5 | 0.6# |

| PT-1 | 2.2* | 1.4 | 1.1 | 0.8 |

Note: Fold expression is compared to fluorescent light treatment. * indicates significant upregulation (p < 0.05), and # indicates significant downregulation (p < 0.05). Data is adapted from a study on P. candollei callus cultures[12].

Experimental Protocols

Elucidating the deoxymiroestrol biosynthetic pathway involves a combination of transcriptomics, analytical chemistry, molecular biology, and biochemistry. Below are detailed methodologies for key experiments.

LC-MS/MS for Metabolite Quantification

This protocol provides a method for the sensitive detection and quantification of deoxymiroestrol and related isoflavonoids.

1. Sample Preparation:

-

Grind freeze-dried plant material (e.g., tuberous cortex) into a fine powder.

-

Extract 100 mg of powder with 1 mL of 95% ethanol (B145695) using sonication for 30 minutes.

-

Centrifuge the extract at 13,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial[7].

2. LC-MS/MS System and Conditions:

-

UHPLC System: Shimadzu Nexera UHPLC or equivalent[13].

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8040)[13].

-

Column: C18 reversed-phase column (e.g., Shimpack XR-ODS III, 1.6 µm, 2.0 × 50 mm)[13].

-

Gradient Elution:

-

0-8 min: 10% B

-

8-10 min: 15-27% B

-

10-18 min: 27% B

-

18.5-20 min: 98% B[14].

-

-

Flow Rate: 0.3 mL/min[14].

-

Column Temperature: 55°C[14].

-

Injection Volume: 5 µL[13].

-

Ionization Source: Electrospray Ionization (ESI), positive and negative switching mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor/product ion transitions should be optimized for each analyte.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for validating the expression levels of candidate genes identified from transcriptome data.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from various P. candollei tissues (e.g., young leaves, mature leaves, tuberous cortices) using an RNeasy Plant Mini Kit (Qiagen) or a similar method.

-

Treat RNA with DNase I to remove genomic DNA contamination.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript III, Invitrogen) with oligo(dT) primers.

2. qRT-PCR Reaction:

-

Prepare reaction mixtures containing:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of diluted cDNA template

-

0.5 µL each of forward and reverse primers (10 µM)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Perform the reaction on a real-time PCR system (e.g., Bio-Rad CFX96).

-

Thermal Cycling Conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.

-

Data Analysis: Use the 2-ΔΔCt method to calculate relative gene expression, normalizing to a reference gene such as Actin.

Table 3: Example qRT-PCR Primers for Isoflavonoid Biosynthesis Genes (from Pueraria lobata)

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

|---|---|---|---|

| PAL | GCTGGTTTGGAGGAGTTGGT | TCAGCAACAGCAACAGCAAC | [15] |

| C4H | AGGAGGAGGAGGAGGAGGAG | GCTTGCTTGCTTGCTTGCTT | [15] |

| 4CL | GGAGGAGGAGGAGGAGGAGG | TTGCTTGCTTGCTTGCTTGCT | [15] |

| CHS | TGGAGGAGGAGGAGGAGGAG | CTTGCTTGCTTGCTTGCTTG | [15] |

| CHI | GAGGAGGAGGAGGAGGAGGA | GCTTGCTTGCTTGCTTGCTT | [15] |

| IFS | GAGGAGGAGGAGGAGGAGGA | CTTGCTTGCTTGCTTGCTTG | [15] |

Note: These primers are from a related species and may require optimization for P. candollei.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is used to investigate protein-protein interactions, such as the formation of metabolons (enzyme complexes) in the biosynthetic pathway.

1. Vector Construction:

-

Clone the coding sequence of the "bait" protein (e.g., PmCYP81E63) into the pGBKT7 vector (containing the GAL4 DNA-binding domain, BD).

-

Clone the coding sequence of the "prey" protein (e.g., CHS or IFS) into the pGADT7 vector (containing the GAL4 activation domain, AD)[2][16].

2. Yeast Transformation:

-

Use the Saccharomyces cerevisiae strain AH109 or Y2HGold, which contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of GAL4-responsive promoters[2][17].

-

Co-transform the yeast strain with the bait (pGBKT7-Bait) and prey (pGADT7-Prey) plasmids using the lithium acetate/PEG method[17].

3. Interaction Screening:

-

Plate the transformed yeast on selective dropout (SD) media.

-

Initial Selection (SD/-Leu/-Trp): Selects for yeast that have successfully taken up both plasmids.

-

High-Stringency Selection (SD/-Leu/-Trp/-His/-Ade): Selects for yeast where the bait and prey proteins interact, activating the HIS3 and ADE2 reporter genes and allowing growth.

-

Control Groups:

-

pGBKT7-53 + pGADT7-T (Positive control)

-

pGBKT7-Lam + pGADT7-T (Negative control)

-

pGBKT7-Bait + pGADT7 (empty vector)

-

pGBKT7 (empty vector) + pGADT7-Prey

-

4. Confirmation (β-galactosidase Assay):

-

Perform a colony-lift filter assay using X-α-Gal to detect the activation of the lacZ reporter gene. A blue color indicates a positive interaction.

Regulation of the Pathway

The biosynthesis of isoflavonoids, the precursors to deoxymiroestrol, is tightly regulated at the transcriptional level. A key role is played by a complex of transcription factors, often including R2R3-MYB proteins, basic helix-loop-helix (bHLH) proteins, and WD40-repeat proteins (the MBW complex)[18][19].

In legumes, specific R2R3-MYB transcription factors are known to bind to the promoters of key biosynthetic genes, such as Chalcone Synthase (CHS) and Isoflavone Synthase (IFS), to activate their expression[12][20][21]. Transcriptome studies in P. candollei have identified several candidate R2R3-MYB transcription factors that show expression patterns correlated with isoflavonoid accumulation, suggesting they are involved in regulating this pathway[1][3][18]. Environmental signals, such as light, can trigger these transcription factors, leading to the coordinated expression of pathway genes and the subsequent production of isoflavonoids.

References

- 1. Transcriptome analysis of Pueraria candollei var. mirifica for gene discovery in the biosyntheses of isoflavones and miroestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Daidzein Hydroxylation by CYP81E63 Is Involved in the Biosynthesis of Miroestrol in Pueraria mirifica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. asianpubs.org [asianpubs.org]

- 9. The Deoxymiroestrol and Isoflavonoid Production and Their Elicitation of Cell Suspension Cultures of Pueraria candollei var. mirifica: from Shake Flask to Bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. (+)-7- O-Methylisomiroestrol, a new chromene phytoestrogen from the Pueraria candollei var. mirifica root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of novel MYB transcription factors involved in the isoflavone biosynthetic pathway by using the combination screening system with agroinfiltration and hairy root transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. shimadzu.com [shimadzu.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. tandfonline.com [tandfonline.com]

- 16. Yeast Two Hybrid system - Molecular Biology [protocol-online.org]

- 17. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]

- 18. Transcriptome analysis of Pueraria candollei var. mirifica for gene discovery in the biosyntheses of isoflavones and miroestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | GmMYB176 Regulates Multiple Steps in Isoflavonoid Biosynthesis in Soybean [frontiersin.org]

- 21. MYB Transcription Factors as Regulators of Secondary Metabolism in Plants [mdpi.com]

Deoxymiroestrol's Interaction with Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymiroestrol (B1240681), a potent phytoestrogen isolated from the Thai medicinal plant Pueraria candollei var. mirifica, has garnered significant interest for its robust estrogenic activity. Its structural similarity to estradiol, the primary female sex hormone, allows it to bind to and activate estrogen receptors (ERs), thereby mimicking the physiological effects of endogenous estrogens. This technical guide provides an in-depth analysis of the mechanism of action of deoxymiroestrol on estrogen receptors, focusing on its binding affinity, receptor subtype selectivity, and downstream signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. It is important to note that while miroestrol (B191886) was initially identified as the active compound, more recent studies suggest that deoxymiroestrol is the actual active principle, with miroestrol potentially being an artifact of the isolation process.[1][2]

Mechanism of Action: Binding to Estrogen Receptors

Deoxymiroestrol exerts its biological effects primarily through direct interaction with the two main estrogen receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). These receptors are ligand-activated transcription factors that, upon binding to an agonist, modulate the expression of a wide array of genes.

Binding Affinity

Deoxymiroestrol has demonstrated a high binding affinity for estrogen receptors, comparable to that of other potent phytoestrogens. In competitive binding assays using cytosol from MCF-7 human breast cancer cells, which predominantly express ERα, deoxymiroestrol effectively displaces radiolabeled estradiol. The concentration of deoxymiroestrol required to inhibit 50% of [3H]oestradiol binding (IC50) was found to be a 50-fold molar excess relative to estradiol.[3][4]

Receptor Subtype Selectivity

While direct comparative binding studies of purified deoxymiroestrol on both ERα and ERβ are limited, studies on extracts of Pueraria mirifica, the natural source of deoxymiroestrol, suggest a preferential binding to ERβ. In a yeast estrogen screen (YES) assay, ethanolic extracts of P. mirifica exhibited a higher relative estrogenic potency with hERβ than with hERα.[5][6] This suggests that deoxymiroestrol may have a stronger interaction with ERβ, a characteristic shared by some other phytoestrogens. However, further studies with the purified compound are necessary to definitively establish its selectivity profile.

Downstream Signaling Pathways

Upon binding to estrogen receptors, deoxymiroestrol initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling

The classical and most well-understood mechanism of estrogen action is the genomic pathway, which involves the regulation of gene expression.

-

Ligand Binding and Receptor Dimerization: Deoxymiroestrol, being lipophilic, diffuses across the cell membrane and binds to ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor.

-

Nuclear Translocation and Dimerization: The ligand-receptor complex then translocates to the nucleus (if not already there) and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

-

DNA Binding and Co-regulator Recruitment: These dimers bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. Following DNA binding, the complex recruits a variety of co-activators (e.g., p300, SRC-1) or co-repressors, which modulate chromatin structure and the assembly of the transcriptional machinery.

-

Gene Transcription: The recruitment of this transcriptional complex ultimately leads to an increase or decrease in the transcription of estrogen-responsive genes, such as the trefoil factor 1 (TFF1, formerly pS2) gene.[7]

Non-Genomic Signaling

In addition to the genomic pathway, estrogens and their mimetics can elicit rapid cellular responses through non-genomic signaling. These pathways are initiated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm.

-

Membrane ER Activation: Deoxymiroestrol can bind to membrane-associated ERs (mERs).

-

Activation of Kinase Cascades: This binding can rapidly activate intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[8][9][10][11]

-

Downstream Effects: The activation of these kinase pathways can lead to a variety of rapid cellular responses, including changes in ion flux, activation of other signaling molecules, and modulation of the activity of various proteins through phosphorylation. These rapid signals can also indirectly influence gene expression by phosphorylating and activating transcription factors.

Data Presentation

The following tables summarize the quantitative data available for deoxymiroestrol's interaction with estrogen receptors.

| Parameter | Ligand | Receptor Source | Value | Reference |

| IC50 (Competitive Binding Assay) | Deoxymiroestrol | MCF-7 cytosol (ERα dominant) | 50-fold molar excess vs. [3H]oestradiol | [3][4] |

| 17β-Estradiol | MCF-7 cytosol (ERα dominant) | 1-fold molar excess vs. [3H]oestradiol | [3][4] |

| Parameter | Ligand | Cell Line | Value | Reference |

| IC50 (ERE-CAT Reporter Gene Assay) | Deoxymiroestrol | MCF-7 | 1 x 10-10 M | [3] |

| 17β-Estradiol | MCF-7 | 1 x 10-11 M | [3] | |

| IC50 (Cell Proliferation Assay - 7 days) | Deoxymiroestrol | MCF-7 | 3 x 10-11 M | [3] |

| 17β-Estradiol | MCF-7 | 1 x 10-11 M | [3] | |

| IC50 (Cell Proliferation Assay - 14 days) | Deoxymiroestrol | MCF-7 | 2 x 10-11 M | [3] |

| 17β-Estradiol | MCF-7 | 2 x 10-11 M | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen for binding to the receptor.

Materials:

-

[2,4,6,7-3H]Estradiol ([3H]E2)

-

Unlabeled 17β-estradiol (for standard curve)

-

Deoxymiroestrol

-

Assay Buffer (e.g., TEDG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)[3]

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation fluid

Protocol:

-

Prepare rat uterine cytosol as the source of estrogen receptors.[3][12]

-

In assay tubes, add a fixed concentration of [3H]E2 (e.g., 2 nM).

-

Add increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or deoxymiroestrol.

-

Add a constant amount of uterine cytosol to each tube and incubate at 4°C for a specified time (e.g., 18 hours) to reach binding equilibrium.

-

To separate bound from unbound radioligand, add cold DCC suspension to each tube, vortex, and incubate on ice for a short period (e.g., 15 minutes).

-

Centrifuge the tubes to pellet the charcoal with the unbound ligand.

-

Transfer the supernatant containing the receptor-bound [3H]E2 to scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Plot the percentage of [3H]E2 binding against the logarithm of the competitor concentration to determine the IC50 value.

Estrogen Response Element (ERE) Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate estrogen receptors and induce the transcription of a reporter gene under the control of an ERE.

Materials:

-

MCF-7 cells (or other estrogen-responsive cell line)

-

Reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase - CAT)[13]

-

Transfection reagent

-

Cell culture medium

-

Deoxymiroestrol and 17β-estradiol

-

Lysis buffer and substrate for the reporter gene product (e.g., luciferin (B1168401) for luciferase)

Protocol:

-

Seed MCF-7 cells in multi-well plates.

-

Transfect the cells with the ERE-reporter plasmid. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is often used to normalize for transfection efficiency.[13]

-

After an appropriate incubation period for gene expression, treat the cells with various concentrations of deoxymiroestrol or 17β-estradiol.

-

Incubate the cells for a defined period (e.g., 24-48 hours).

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Normalize the reporter gene activity to the control plasmid activity.

-

Plot the normalized reporter activity against the logarithm of the compound concentration to determine the EC50 value.

MCF-7 Cell Proliferation Assay

This assay assesses the estrogenic activity of a compound by measuring its ability to stimulate the proliferation of the estrogen-dependent MCF-7 breast cancer cell line.

Materials:

-

MCF-7 cells

-

Estrogen-depleted cell culture medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum)

-

Deoxymiroestrol and 17β-estradiol

-

Cell proliferation detection reagent (e.g., Sulforhodamine B (SRB), MTT, or WST-1)[14][15][16][17]

Protocol:

-

Seed MCF-7 cells in multi-well plates in their regular growth medium.

-

After cell attachment, switch to an estrogen-depleted medium for a period to synchronize the cells and minimize the effects of residual estrogens.

-

Treat the cells with various concentrations of deoxymiroestrol or 17β-estradiol.

-

Incubate the cells for a specified duration (e.g., 7 or 14 days), with medium changes as required.[3]

-

At the end of the incubation period, quantify cell proliferation using a chosen method. For the SRB assay:

-

Fix the cells with trichloroacetic acid.

-

Stain the cellular proteins with SRB dye.

-

Wash away the unbound dye.

-

Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

-

Measure the absorbance at a specific wavelength (e.g., 515 nm).

-

-

Plot the absorbance (proportional to cell number) against the logarithm of the compound concentration to determine the EC50 value.

Mandatory Visualizations

Caption: Genomic signaling pathway of deoxymiroestrol.

Caption: Non-genomic signaling pathway of deoxymiroestrol.

Caption: Workflow for competitive ER binding assay.

References

- 1. Miroestrol - Wikipedia [en.wikipedia.org]

- 2. Identification of deoxymiroestrol as the actual rejuvenating principle of "Kwao Keur", Pueraria mirifica. The known miroestrol may be an artifact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. Estrogen regulation of trefoil factor 1 expression by estrogen receptor alpha and Sp proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mitogen-Activated Protein Kinase Pathway Mediates Estrogen Neuroprotection after Glutamate Toxicity in Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-Genomic Regulation of Vascular Cell Function and Growth by Estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. ER reporter assay [bio-protocol.org]

- 14. scispace.com [scispace.com]

- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. creative-bioarray.com [creative-bioarray.com]

Deoxy Miroestrol: A Technical Guide to a Potent Phytoestrogen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxy miroestrol (B191886), a potent phytoestrogen isolated from the tuberous root of Pueraria candollei var. mirifica (also known as Pueraria mirifica), has garnered significant interest within the scientific community for its remarkable estrogenic activity. Emerging research suggests that deoxy miroestrol may be the primary active compound responsible for the rejuvenating properties attributed to this plant, with its oxidized form, miroestrol, potentially being an artifact of the isolation process. This technical guide provides a comprehensive overview of this compound, focusing on its quantitative estrogenic potency, detailed experimental protocols for its evaluation, and the underlying signaling pathways of its action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Quantitative Data on the Estrogenic Activity of this compound

The estrogenic potency of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data, providing a comparative perspective on its activity.

Table 1: In Vitro Estrogenic Activity of this compound

| Assay | Cell Line/System | Parameter | This compound | 17β-Estradiol (Reference) | Reference |

| Estrogen Receptor Competitive Binding | MCF-7 Cytosol | IC50 (Molar Excess) | 50x | 1x | [1] |

| ERE-CAT Reporter Gene Assay | MCF-7 | IC50 (M) | 1 x 10-10 | 1 x 10-11 | [1] |

| Cell Proliferation Assay (7 days) | MCF-7 | IC50 (M) | 3 x 10-11 | 1 x 10-11 | [1] |

| Cell Proliferation Assay (14 days) | MCF-7 | IC50 (M) | 2 x 10-11 | 2 x 10-11 | [1] |

Table 2: In Vivo Estrogenic Activity of this compound

| Assay | Animal Model | Dosage | Effect | Reference |

| Uterotrophic Assay | C57BL/6 Mice | Not specified | Significant increase in uterus weight and volume | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of phytoestrogen activity. The following sections provide comprehensive protocols for the extraction and isolation of this compound, as well as for key in vitro and in vivo assays.

Extraction and Isolation of this compound from Pueraria mirifica

This protocol outlines a general method for the extraction and purification of this compound.

Materials:

-

Dried and powdered tuberous roots of Pueraria mirifica

-

n-Hexane

-

Ethyl acetate (B1210297)

-

Methanol

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Defatting: Extract the powdered plant material with n-hexane to remove nonpolar compounds.

-

Extraction: Macerate the defatted plant material with ethyl acetate. Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.

-

Silica Gel Column Chromatography:

-

Fractionate the crude ethyl acetate extract using silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, followed by chloroform (B151607) and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

-

Further Purification:

-

Pool the fractions rich in this compound and subject them to further purification using another silica gel column with a different solvent system (e.g., n-hexane-ethyl acetate-water).

-

-

HPLC Purification:

-

Perform final purification using a reversed-phase HPLC system with a C18 column.

-

Use a mobile phase consisting of acetonitrile (B52724) and water with 1.5% acetic acid at a flow rate of 1.0 ml/minute.

-

Monitor the eluent at 254 nm to isolate pure this compound.

-

Diagram of Extraction and Isolation Workflow:

Caption: Workflow for the extraction and isolation of this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[3H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Hydroxylapatite slurry

-

Scintillation fluid and counter

Procedure:

-

Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats.

-

Incubation: In assay tubes, combine the uterine cytosol, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol or this compound.

-

Equilibrium: Incubate the tubes to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge to pellet the hydroxylapatite.

-

Quantification: Measure the radioactivity in the pellet using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [3H]-17β-estradiol against the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

MCF-7 Cell Proliferation Assay (E-SCREEN Assay)

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of estrogen-responsive MCF-7 human breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Charcoal-dextran treated FBS (to remove endogenous steroids)

-

This compound and 17β-estradiol

-

Cell proliferation detection reagent (e.g., MTT, WST-1)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate in regular growth medium.

-

Hormone Deprivation: After cell attachment, replace the medium with a medium containing charcoal-dextran treated FBS to deprive the cells of estrogens.

-

Treatment: After a period of hormone deprivation, treat the cells with various concentrations of this compound or 17β-estradiol.

-

Incubation: Incubate the cells for a defined period (e.g., 6-7 days).

-

Quantification of Proliferation: Add a cell proliferation detection reagent and measure the absorbance using a microplate reader.

-

Data Analysis: Plot the cell proliferation (as a percentage of the control) against the log concentration of the test compound to determine the EC50 value (the concentration that induces 50% of the maximal proliferative response).

Diagram of a Phytoestrogen Bioactivity Assessment Workflow:

Caption: A typical workflow for assessing the bioactivity of a phytoestrogen.

Signaling Pathways of this compound

This compound exerts its estrogenic effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ.[3] Upon binding, it initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway:

-

Binding and Dimerization: this compound enters the target cell and binds to ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form a dimer.

-

Nuclear Translocation and DNA Binding: The receptor-ligand dimer translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the dimer to EREs recruits co-activator or co-repressor proteins, leading to the transcription of estrogen-responsive genes. This results in the synthesis of proteins that mediate the physiological effects of estrogens.

Non-Genomic Pathway:

-

A subpopulation of ERs is localized to the cell membrane. Binding of this compound to these membrane-associated ERs can rapidly activate intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, without direct gene transcription.[4][5] These pathways can, in turn, influence cell proliferation, survival, and other cellular processes.

Diagram of this compound's Estrogenic Signaling Pathway:

Caption: Estrogenic signaling pathways activated by this compound.

Conclusion

This compound stands out as a highly potent phytoestrogen with significant potential for various applications, including in the development of therapeutic agents. Its strong affinity for estrogen receptors and its ability to elicit robust estrogenic responses both in vitro and in vivo underscore its importance. The data and protocols presented in this guide offer a solid foundation for further research into the pharmacological properties and potential clinical applications of this promising natural compound. As with any biologically active molecule, further studies are warranted to fully elucidate its long-term effects and safety profile.

References

- 1. Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bimodal action of miroestrol and deoxymiroestrol, phytoestrogens from Pueraria candollei var. mirifica, on hepatic CYP2B9 and CYP1A2 expressions and antilipid peroxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemicals Targeting Estrogen Receptors: Beneficial Rather Than Adverse Effects? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Deep Dive into the Structural Identification of Deoxymiroestrol and Miroestrol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural identification and differentiation of deoxymiroestrol (B1240681) and miroestrol (B191886), two potent phytoestrogens isolated from the Thai medicinal plant Pueraria mirifica (also known as Pueraria candollei). This document details the key experimental protocols and data used for their structural elucidation, with a focus on spectroscopic and chromatographic techniques.

Introduction: A Tale of Two Phytoestrogens

Miroestrol was first isolated in 1960 and was long considered the primary rejuvenating principle of Pueraria mirifica. However, research by Chansakaow et al. in 2000 led to the isolation of a new, more potent phytoestrogen, deoxymiroestrol.[1] Their work revealed that miroestrol is likely an artifact, formed by the aerial oxidation of the true native compound, deoxymiroestrol, during the isolation process.[1] This crucial discovery underscores the importance of precise and controlled extraction and analytical techniques in natural product chemistry.

Both compounds exhibit strong estrogenic activity due to their structural similarity to estradiol, allowing them to bind to and activate estrogen receptors.[2] This guide will dissect the structural nuances between these two molecules and the analytical methodologies employed to distinguish them.

Structural Differences and Relationship

The core structural difference between deoxymiroestrol and miroestrol lies in the presence of an additional hydroxyl group in miroestrol at the C-14 position. Deoxymiroestrol is the reduced form, which is susceptible to oxidation to form miroestrol.

Spectroscopic Data for Structural Elucidation

The definitive identification of deoxymiroestrol and miroestrol relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the complex stereochemistry of these molecules. The following tables summarize the ¹H and ¹³C NMR data for deoxymiroestrol and miroestrol as reported by Chansakaow et al. (2000).[3]

Table 1: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (CD₃Cl) Spectral Data for Deoxymiroestrol (2) and Miroestrol (1) [3]

| Position | Deoxymiroestrol (2) - δH (J in Hz) | Deoxymiroestrol (2) - δC | Miroestrol (1) - δH (J in Hz) | Miroestrol (1) - δC |

| 2 | 6.44 (d, 9.9) | 125.1 | 6.29 (s) | 126.3 |

| 3 | 5.76 (d, 9.9) | 126.9 | - | 139.7 |

| 4 | - | 115.8 | - | 115.6 |

| 5 | 6.51 (dd, 8.4, 2.7) | 112.5 | 6.49 (dd, 8.4, 2.4) | 112.4 |

| 6 | 6.45 (d, 2.7) | 107.0 | 6.44 (d, 2.4) | 106.9 |

| 7 | - | 155.1 | - | 154.9 |

| 8 | 6.99 (d, 8.4) | 129.5 | 6.98 (d, 8.4) | 129.5 |

| 9 | - | 102.7 | - | 102.7 |

| 10 | 4.81 (s) | 68.2 | 4.79 (s) | 68.3 |

| 11 | 2.97 (d, 5.1) | 53.6 | 2.93 (d, 5.1) | 53.8 |

| 12 | 1.95 (m) | 39.5 | 2.50 (t, 8.7) | 52.4 |

| 13 | 1.48 (dd, 14.2, 8.1) | 40.7 | 2.05 (br t, 13) | 38.9 |

| 14 | 1.60 (dd, 14.2, 8.4) | 40.7 | - | 84.1 |

| 15 | 1.99 (br t, 12.1) | 40.7 | 1.92 (dd, 13.5, 10.6) | 39.3 |

| 16 | 3.66 (dd, 10.5, 5.1) | 77.1 | 3.65 (dd, 10.5, 5.1) | 77.3 |

| 17 | 2.05 (br t, 13) | 38.9 | - | 212.0 |

| 18 | 3.55 (d, 10.5) | 71.8 | 3.54 (d, 10.5) | 71.9 |

| 19 | - | 49.3 | - | 49.3 |

| 20 | 0.56 (s) | 22.5 | 0.55 (s) | 22.0 |

| 21 | 1.23 (s) | 32.5 | 1.15 (s) | 32.7 |

Note: NMR assignments are based on decoupling, DEPT, differential NOE, C-H COSY, HMQC, and HMBC experiments.[3]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation patterns of the compounds.

Deoxymiroestrol:

-

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS): This technique determined the molecular formula of deoxymiroestrol to be C₂₀H₂₂O₅.[3]

Miroestrol:

-

LC-Q-Orbitrap/MS (ESI Negative Ion Mode):

The mass difference of 16 amu (one oxygen atom) between the molecular formulas of deoxymiroestrol (C₂₀H₂₂O₅, MW: 342.39 g/mol ) and miroestrol (C₂₀H₂₂O₆, MW: 358.38 g/mol ) is a key distinguishing feature.

Experimental Protocols

The successful identification of deoxymiroestrol and miroestrol hinges on careful extraction, purification, and analysis. The following sections outline the general experimental procedures.

Isolation and Purification

The following is a generalized protocol based on the methods described by Chansakaow et al. (2000).[3]

-

Extraction: The dried and powdered tuberous roots of Pueraria mirifica are extracted with ethyl acetate.

-

Column Chromatography: The resulting crude extract is subjected to silica gel column chromatography.

-

Gradient Elution: The column is eluted with a solvent gradient, typically a mixture of hexane (B92381) and acetone, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Preparative HPLC: Fractions containing the compounds of interest are further purified using preparative HPLC, often with an octadecylsilane (B103800) (ODS) column, to yield pure deoxymiroestrol and miroestrol.

Analytical UHPLC-MS/MS Method

For the sensitive and selective analysis of deoxymiroestrol and miroestrol in complex mixtures, such as dietary supplements, a UHPLC-MS/MS method is employed. The following is a representative protocol.[4][5]

Table 2: Representative UHPLC-MS/MS Parameters

| Parameter | Specification |

| UHPLC System | Shimadzu Nexera or equivalent[5] |

| Column | Shim-pack XR-ODS III (1.6 µm, 2.0 x 50 mm) or equivalent[5] |

| Mobile Phase A | 0.1% Formic acid in Water[5] |

| Mobile Phase B | Acetonitrile[5] |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 50 °C[5] |

| Injection Volume | 1 - 5 µL[5] |

| Mass Spectrometer | Triple quadrupole or Q-Orbitrap mass spectrometer[4][5] |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode[4] |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation[5] |

Biological Activity and Signaling Pathway

Deoxymiroestrol and miroestrol are classified as phytoestrogens, meaning they are plant-derived compounds that can mimic the effects of estrogen in the body. Their primary mechanism of action involves binding to and activating estrogen receptors (ERα and ERβ). This interaction initiates a cascade of cellular events, primarily through genomic and non-genomic signaling pathways, leading to the regulation of gene expression.

The binding of deoxymiroestrol or miroestrol to the estrogen receptor in the cytoplasm leads to a conformational change, dimerization of the receptor, and translocation of the complex into the nucleus. Inside the nucleus, the dimerized complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a wide range of physiological effects, including those associated with hormone replacement therapy.

Conclusion

The structural identification of deoxymiroestrol and its differentiation from its oxidation product, miroestrol, is a prime example of the intricacies of natural product chemistry. The definitive characterization of these potent phytoestrogens has been made possible through the combined application of advanced spectroscopic and chromatographic techniques. A thorough understanding of their structures and the methods used to identify them is crucial for the quality control of Pueraria mirifica-based products and for the ongoing research into their potential therapeutic applications. This guide provides a foundational technical overview to aid researchers and drug development professionals in this endeavor.

References

The In Vitro Biological Activity of Deoxymiroestrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymiroestrol (B1240681), a potent phytoestrogen isolated from the tuberous roots of Pueraria mirifica, has garnered significant scientific interest for its robust estrogenic activity.[1][2][3] More recent studies suggest that deoxymiroestrol is the actual active compound responsible for the rejuvenating properties attributed to the plant, with the previously identified miroestrol (B191886) likely being an artifact of aerial oxidation.[2][3][4] This technical guide provides an in-depth overview of the in vitro biological activity of deoxymiroestrol, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and endocrinology.

Mechanism of Action: Estrogen Receptor-Mediated Signaling

Deoxymiroestrol exerts its biological effects primarily by mimicking the action of 17β-estradiol, the primary female sex hormone.[1] Like estradiol, deoxymiroestrol binds to and activates estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily.[5][6] There are two main subtypes of estrogen receptors, ERα and ERβ, and phytoestrogens are known to have varying affinities for each.[5][7]

Upon binding, the deoxymiroestrol-ER complex undergoes a conformational change, dimerizes, and translocates to the nucleus.[8] In the nucleus, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[8] This classical genomic pathway leads to the synthesis of proteins that mediate the physiological responses associated with estrogen, such as cell proliferation and differentiation.[7]

Additionally, estrogens and their mimetics can elicit rapid, non-genomic effects through membrane-associated estrogen receptors (mERs).[6][8] Activation of these receptors can trigger intracellular signaling cascades, including the activation of protein kinases such as ERK and PI3K/AKT, which can in turn influence cellular processes and even modulate the activity of nuclear ERs.[1][5][9]

Quantitative Analysis of In Vitro Activity

The estrogenic potency of deoxymiroestrol has been quantified in various in vitro assay systems. These assays are crucial for comparing its activity to that of endogenous estrogens and other phytoestrogens. The most common endpoints measured are its ability to bind to the estrogen receptor, induce the proliferation of estrogen-dependent cells, and activate the transcription of estrogen-responsive reporter genes.

| Assay Type | Cell Line | Parameter | Deoxymiroestrol | Miroestrol | 17β-Estradiol | Reference |

| Estrogen Receptor (ER) Competitive Binding | MCF-7 Cytosol | IC50 (Relative Molar Excess) | 50x | 260x | 1x | [10][11][12] |

| ERE-CAT Reporter Gene Assay | MCF-7 | IC50 | Not specified | Not specified | 1 x 10-11 M | [10][11] |

| Cell Proliferation (7 days) | MCF-7 | IC50 | Not specified | Not specified | 1 x 10-11 M | [10][11] |

| Cell Proliferation (14 days) | MCF-7 | IC50 | Not specified | Not specified | 2 x 10-11 M | [10][11] |

Note: IC50 in the ER competitive binding assay refers to the molar excess of the compound needed to inhibit 50% of [3H]oestradiol binding. A lower value indicates higher binding affinity.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of in vitro findings. The following sections outline the protocols for the key experiments used to characterize the biological activity of deoxymiroestrol.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.[4]

a) Preparation of Rat Uterine Cytosol:

-

Prepare TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). Dithiothreitol should be added just prior to use.[4]

-

Homogenize rat uterine tissue in TEDG buffer.

-

Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[4]

-

Transfer the supernatant to an ultracentrifuge and spin at 105,000 x g for 60 minutes at 4°C.[4]

-

The resulting supernatant is the cytosol containing the estrogen receptors. Aliquot and store at -80°C.[4]

b) Binding Assay:

-

In assay tubes, combine the uterine cytosol (50-100 µg protein), a single concentration of radiolabeled [3H]-17β-estradiol (0.5-1.0 nM), and increasing concentrations of deoxymiroestrol (or other competitor).[4]

-

The total assay volume is typically 0.5 mL.[4]

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the bound from free [3H]-17β-estradiol using a method such as hydroxylapatite (HAP) precipitation or dextran-coated charcoal.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.[13]

-

Plot the percentage of [3H]-17β-estradiol bound versus the log concentration of the competitor to determine the IC50 value.[4]

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the ability of a compound to induce the proliferation of estrogen-dependent human breast cancer cells (MCF-7).[2]

a) Cell Culture and Seeding:

-

Maintain MCF-7 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Prior to the assay, acclimatize the cells to a hormone-free environment by culturing them in phenol (B47542) red-free medium containing 5% charcoal-stripped FBS for at least 72 hours.[14]

-

Seed the cells into 96-well plates at a density of approximately 400 cells per well in 0.2 mL of the hormone-free medium.[2]

b) Treatment and Proliferation Measurement:

-

After allowing the cells to attach (typically 24 hours), replace the medium with fresh hormone-free medium containing various concentrations of deoxymiroestrol, 17β-estradiol (positive control), or vehicle (negative control).

-

Incubate the plates for 6-7 days, allowing for cell proliferation.[10][11]

-

Quantify cell proliferation using a suitable method, such as:

-

Direct Cell Counting: Using a hemocytometer or automated cell counter after trypsinization.

-

DNA Quantification: Using a fluorescent dye like SYBR Green that binds to DNA.

-

Metabolic Assays: Such as the MTS assay, which measures the metabolic activity of viable cells.[15]

-

-

Calculate the proliferative effect relative to the vehicle control and determine the EC50 value.

Alkaline Phosphatase (AlkP) Induction Assay in Ishikawa Cells

This bioassay uses the estrogen-responsive human endometrial adenocarcinoma cell line, Ishikawa, to measure the induction of alkaline phosphatase activity.[16][17][18]

a) Cell Culture and Seeding:

-

Maintain Ishikawa cells in DMEM/F12 medium supplemented with 10% FBS.[10]

-

For the assay, switch to an estrogen-free medium (phenol red-free DMEM/F12 with 5% charcoal-stripped FBS) for at least 24 hours before seeding.[19]

-

Seed the cells into 96-well plates at a density of 2 x 103 to 2.5 x 104 cells per well.[10][19]

b) Treatment and Enzyme Activity Measurement:

-

After cell attachment, treat the cells with various concentrations of deoxymiroestrol or 17β-estradiol for 72 hours.[19]

-

Following treatment, wash the cells with PBS and lyse them by freezing at -80°C for 20-30 minutes.[10]

-

Add a chromogenic substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (B84403) (PNPP), to each well.[10]

-

Incubate at room temperature and measure the absorbance at 405 nm at various time points (e.g., 30, 60, 90 minutes).[10]

-

The increase in absorbance is proportional to the alkaline phosphatase activity.

Estrogen Response Element (ERE) Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate gene transcription through the estrogen receptor.[20]

a) Cell Transfection:

-

Use an estrogen-responsive cell line, such as MCF-7.

-

Transfect the cells with a plasmid vector containing a luciferase reporter gene under the control of a promoter with multiple copies of the Estrogen Response Element (ERE).[21]

-

Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.[20]

b) Treatment and Luciferase Assay:

-

After transfection, treat the cells with various concentrations of deoxymiroestrol or 17β-estradiol for 24 hours.[20]

-

Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent kit.[22]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

The fold induction of luciferase activity relative to the vehicle control indicates the level of ER-mediated gene activation.

Visualizations

Signaling Pathways

Caption: Classical and non-genomic estrogen signaling pathways activated by deoxymiroestrol.

Experimental Workflow

Caption: General workflow for the in vitro evaluation of deoxymiroestrol's estrogenic activity.

Discussion and Conclusion

The in vitro evidence strongly supports the classification of deoxymiroestrol as a potent phytoestrogen. Its high affinity for the estrogen receptor translates into significant activity in cell-based assays, where it promotes proliferation and induces the expression of estrogen-responsive genes. The potency of deoxymiroestrol is comparable, and in some contexts potentially superior, to other well-characterized phytoestrogens.

The detailed protocols provided in this guide offer a standardized framework for the consistent and reproducible in vitro assessment of deoxymiroestrol and other potential estrogenic compounds. The use of multiple, complementary assays, including receptor binding, cell proliferation, and reporter gene activation, is essential for a comprehensive characterization of their biological activity.

For drug development professionals, the potent estrogenic activity of deoxymiroestrol suggests its potential as a lead compound for the development of agents for hormone replacement therapy or other conditions related to estrogen deficiency. However, its strong estrogenic effects also warrant careful consideration of potential risks, such as the stimulation of hormone-dependent cancers. Further research is necessary to fully elucidate its differential effects mediated by ERα and ERβ, as well as its broader pharmacological and toxicological profile. This in-depth understanding is critical for harnessing its potential therapeutic benefits while ensuring safety.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Identification of deoxymiroestrol as the actual rejuvenating principle of "Kwao Keur", Pueraria mirifica. The known miroestrol may be an artifact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Phytoestrogen Signal Pathways and Estrogen Signaling in Ovarian Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proteolysis.jp [proteolysis.jp]

- 7. Overview of in vitro tools to assess the estrogenic and antiestrogenic activity of phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. epa.gov [epa.gov]

- 14. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A simple and sensitive microtiter plate estrogen bioassay based on stimulation of alkaline phosphatase in Ishikawa cells: estrogenic action of delta 5 adrenal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. In Vitro Assay Systems for the Assessment of Oestrogenicity | Pocket Dentistry [pocketdentistry.com]

- 19. researchgate.net [researchgate.net]

- 20. ER reporter assay [bio-protocol.org]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. med.emory.edu [med.emory.edu]

Deoxy Miroestrol's Role in Regulating Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding of deoxy miroestrol's role in the regulation of gene expression. Deoxy miroestrol (B191886), a potent phytoestrogen isolated from the tuberous root of Pueraria candollei var. mirifica, has garnered significant interest for its estrogen-like effects and potential therapeutic applications.[1] This document summarizes the key findings on its mechanism of action, its impact on specific gene targets, and the experimental approaches used to elucidate these effects.

Core Mechanism of Action: Estrogen Receptor Modulation

This compound primarily exerts its effects by binding to and activating estrogen receptors (ERs), specifically ERα and ERβ.[2] As a phytoestrogen, it mimics the action of endogenous estrogens like 17β-estradiol, thereby influencing the transcription of estrogen-responsive genes. The binding of this compound to ERs initiates a cascade of molecular events, leading to the modulation of gene expression in various tissues.

A comparative study in MCF-7 human breast cancer cells demonstrated that this compound is a full estrogen agonist.[2] The following table summarizes the relative binding affinity of this compound and other phytoestrogens to the estrogen receptor in MCF-7 cytosol.

Table 1: Relative Binding Affinity of Phytoestrogens to Estrogen Receptor in MCF-7 Cytosol [2]

| Compound | Molar Excess for 50% Inhibition (IC50) |

| Coumestrol | 35x |

| 8-Prenylnaringenin | 45x |

| This compound | 50x |

| Miroestrol | 260x |

| Genistein | 1000x |

| Equol | 4000x |

Data presented as the molar excess needed for 50% inhibition of [3H]oestradiol binding.

Regulation of Gene Expression in Key Biological Pathways

This compound has been shown to modulate the expression of genes involved in several critical biological pathways, including sex hormone synthesis and hepatic metabolism.

In a study using male C57BL/6 mice, this compound was found to regulate the expression of genes involved in the sex hormone synthesis pathway in the testes, exhibiting effects similar to estradiol.[1]

Table 2: Effect of this compound on the Expression of Genes Related to Sex Hormone Synthesis in Mouse Testes [1]

| Gene | Function | Effect of this compound |

| 3β-HSD | Involved in the biosynthesis of all classes of steroid hormones | Suppressed |

| 17β-HSD1 | Catalyzes the conversion of estrone (B1671321) to the more potent estradiol | Suppressed |

| CYP17 | Catalyzes reactions in the synthesis of androgens and estrogens | Suppressed |

| CYP19 (Aromatase) | Converts androgens to estrogens | Slightly Decreased |

| 17β-HSD2 | Inactivates estradiol | Induced |

This compound has demonstrated a bimodal action on the expression of hepatic cytochrome P450 (CYP) enzymes in C57BL/6 mice, suggesting a potential role in modulating the metabolism of xenobiotics and endogenous compounds.[3]

Table 3: Effect of this compound on the Expression of Hepatic Cytochrome P450 Genes in Mice [3]

| Gene | Function | Effect of this compound |

| CYP2B9 | Involved in the metabolism of a variety of substrates | Induced |

| CYP1A2 | Metabolizes a wide range of xenobiotics and endogenous compounds | Suppressed |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of this compound and a general experimental workflow for studying its effects on gene expression.

Caption: this compound Signaling Pathway.

References

- 1. Down regulation of gene related sex hormone synthesis pathway in mouse testes by miroestrol and deoxymiroestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bimodal action of miroestrol and deoxymiroestrol, phytoestrogens from Pueraria candollei var. mirifica, on hepatic CYP2B9 and CYP1A2 expressions and antilipid peroxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Deoxymiroestrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxymiroestrol (B1240681), a potent phytoestrogen isolated from the tuberous root of Pueraria candollei var. mirifica, has garnered significant scientific interest due to its remarkable estrogenic activity, which surpasses that of many other known phytoestrogens.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of deoxymiroestrol, with a focus on its mechanism of action, quantitative biological activities, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

Deoxymiroestrol is a chromene-class phytoestrogen that is considered to be the primary active estrogenic compound in Pueraria mirifica, a plant with a long history of use in traditional Thai medicine for its rejuvenating properties.[3][4] It is structurally similar to estradiol (B170435), the primary female sex hormone, which underlies its potent estrogenic effects.[2] Notably, deoxymiroestrol is susceptible to aerial oxidation, which converts it to the less potent miroestrol (B191886), suggesting that deoxymiroestrol is the true bioactive form.[4][5]

Mechanism of Action